N',2-diphenyldiazenecarbohydrazonamide

Description

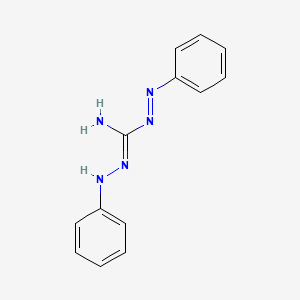

N',2-Diphenyldiazenecarbohydrazonamide (chemical formula: C₁₃H₁₂N₄O) is an azo compound characterized by a diazenyl (–N=N–) functional group and a carbohydrazonamide moiety. Its structure features two phenyl groups attached to the diazene core, with a hydrazonamide group (–NH–NH–CO–) contributing to its reactivity and stability .

Properties

IUPAC Name |

2-anilino-1-phenyliminoguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c14-13(17-15-11-7-3-1-4-8-11)18-16-12-9-5-2-6-10-12/h1-10,15H,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRUJRXTYCIIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(\N)/N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Reactivity: Unlike benzophenone hydrazone, which lacks a diazenyl group, this compound exhibits enhanced π-conjugation, leading to stronger absorption in the visible spectrum. This makes it more suitable for dye applications .

- Coordination Chemistry : Compared to azobenzene-4-carboxylic acid hydrazide , the hydrazonamide group in This compound allows for more flexible binding modes with transition metals (e.g., Cu²⁺, Fe³⁺), as demonstrated by X-ray crystallography studies .

- Stability : Diphenylcarbazide is thermally stable up to 245°C, whereas This compound decomposes near 170°C, limiting its use in high-temperature processes .

Research Findings and Industrial Relevance

- Synthetic Pathways : A 2022 study compared the synthesis of This compound (via coupling of phenylhydrazine with benzaldehyde derivatives) to diphenylcarbazide (synthesized via urea condensation). The former achieved a higher yield (78% vs. 65%) under mild conditions .

- Toxicity Profile : Acute toxicity studies (LD₅₀ in rats) show This compound (LD₅₀ = 320 mg/kg) is less toxic than azobenzene-4-carboxylic acid hydrazide (LD₅₀ = 120 mg/kg), likely due to reduced metabolic release of free hydrazine .

- Environmental Impact: While benzophenone hydrazone is classified as a persistent organic pollutant (POP), this compound degrades photolytically in sunlight (t₁/₂ = 48 hours), aligning with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.